(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid

Catalog No.
S13979515
CAS No.
M.F
C22H22N2O5
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)...

Product Name

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C22H22N2O5/c25-20-13(9-10-23-20)11-19(21(26)27)24-22(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,23,25)(H,24,28)(H,26,27)/t13-,19-/m0/s1

InChI Key

SNHFWGAUSGEFTL-DJJJIMSYSA-N

Canonical SMILES

C1CNC(=O)C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1CNC(=O)[C@@H]1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The compound (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid is a synthetic amino acid derivative notable for its complex structure and potential biological applications. Its molecular formula is C28H28N2O5C_{28}H_{28}N_{2}O_{5}, and it has a molecular weight of 472.54 g/mol. The compound features a fluorenylmethoxycarbonyl protecting group, which is commonly used in peptide synthesis, indicating its utility in biochemistry and medicinal chemistry contexts.

, including:

  • Amide Formation: The carboxylic acid can react with amines to form amides, which is crucial in peptide synthesis.
  • Esterification: The carboxylic acid can also react with alcohols to form esters.
  • Nucleophilic Substitution: The presence of the fluorenyl group allows for potential nucleophilic substitution reactions under appropriate conditions.

The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid typically involves several steps:

  • Protection of Amino Groups: The amino group is protected using the fluorenylmethoxycarbonyl group to prevent unwanted reactions during subsequent steps.
  • Formation of the Pyrrolidinone Ring: This may involve cyclization reactions that create the pyrrolidinone structure.
  • Coupling Reactions: The protected amino acid is coupled with other amino acids or derivatives to form the final product.
  • Deprotection: Finally, the protecting groups are removed to yield the active amino acid.

This compound has potential applications in:

  • Peptide Synthesis: Due to its structure, it may serve as a building block in synthesizing peptides and proteins.
  • Drug Development: Its unique properties could be explored for developing new therapeutic agents targeting specific biological pathways.
  • Biochemical Research: It can be utilized in studies involving protein interactions or as a marker in various assays.

Interaction studies involving (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid would likely focus on its binding affinity with target proteins or enzymes. Such studies are essential for understanding its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
(S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino}-3-(m-tolyl)propanoic acidC25H23NOContains a methyl group on the aromatic ring, enhancing lipophilicity.
(S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino}-5-methoxy-5-oxopentanoic acidC21H21NO6Features an additional methoxy and keto group, altering its reactivity profile.
(S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino}-4-methoxybutanoic acidC21H23NO4Includes a butanoic acid chain which may influence its pharmacokinetics.

These compounds highlight the versatility of fluorenylmethoxycarbonyl derivatives in medicinal chemistry while showcasing how slight modifications can lead to significant differences in biological activity and application potential.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

394.15287181 g/mol

Monoisotopic Mass

394.15287181 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

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